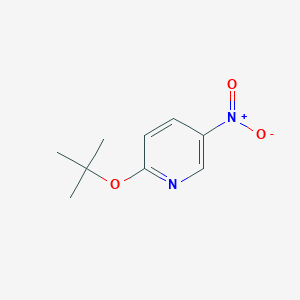

2-Fluoro-1,3,4-trimethylbenzene

Overview

Description

Scientific Research Applications

Organometallic Chemistry

Partially fluorinated benzenes, including 2-Fluoro-1,3,4-trimethylbenzene, are explored for their potential in organometallic chemistry. They are recognized for their role in transition-metal-based catalysis due to the fluorine substituents' impact on reducing π-electron density donation from the arene. This characteristic allows them to serve as non-coordinating solvents or as ligands that are easily displaced, facilitating the development of well-defined complexes with metal centres. Such applications are vital in refining the efficiency and specificity of catalytic processes in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Nucleophilic Substitution Reactions

Research has demonstrated that compounds like 2-Fluoro-1,3,4-trimethylbenzene can undergo nucleophilic substitution reactions with certain reagents, highlighting a concerted mechanism that deviates from the traditional S_NAr process. This finding is crucial for understanding the reactivity and potential synthetic applications of such fluorinated aromatic compounds, providing insights into their behavior in different chemical environments and offering novel pathways for creating functionalized materials (Goryunov et al., 2010).

Photophysics and Material Science

The study of the photophysics of fluorinated compounds, including those related to 2-Fluoro-1,3,4-trimethylbenzene, has implications for material science. By understanding how such molecules interact with light and their aggregation behavior, researchers can design new materials with desirable optical properties. This knowledge is applicable in the development of organic electronics, photovoltaics, and fluorescent markers, where the control of photophysical properties is essential (Levitus et al., 2001).

Catalysis and Fluorine Chemistry

The catalytic applications of fluorinated aromatic compounds, like 2-Fluoro-1,3,4-trimethylbenzene, are of significant interest. Studies have shown that these compounds can participate in catalytic reactions involving the cleavage of C-F bonds. Such reactions are foundational in the synthesis of organofluorine compounds, which are critical in pharmaceuticals, agrochemicals, and material science. The ability to selectively manipulate C-F bonds opens up new avenues for the construction of complex fluorinated molecules (Ishii et al., 1998).

Safety and Hazards

Mechanism of Action

Target of Action

Like other aromatic compounds, it may interact with various enzymes and proteins within the cell .

Mode of Action

2-Fluoro-1,3,4-trimethylbenzene, being an aromatic compound, is likely to undergo electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring, forming a cationic intermediate. This intermediate then loses a proton, regenerating the aromatic ring and forming a substitution product .

Biochemical Pathways

Aromatic compounds in general can influence a variety of biochemical pathways, depending on their specific targets and mode of action .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body .

Result of Action

Based on its chemical structure and potential mode of action, it may cause changes in cellular function through its interactions with various enzymes and proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-1,3,4-trimethylbenzene. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . Furthermore, its environmental persistence and potential bioaccumulation could have implications for its long-term effects .

properties

IUPAC Name |

2-fluoro-1,3,4-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMMYOTXMKNHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577452 | |

| Record name | 2-Fluoro-1,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1,3,4-trimethylbenzene | |

CAS RN |

26630-72-8 | |

| Record name | 2-Fluoro-1,3,4-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

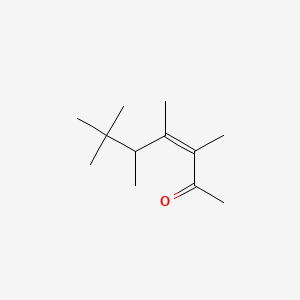

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

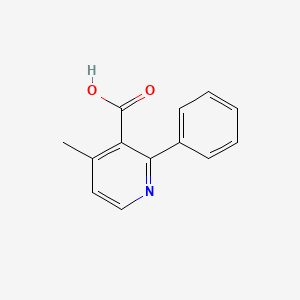

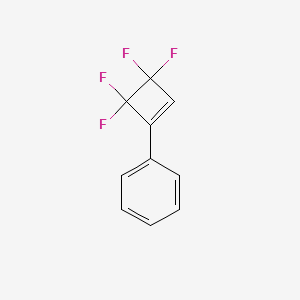

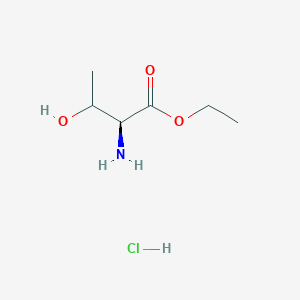

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)